molecular formula C19H13N3O3S2 B2416091 Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477485-41-9

Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2416091
CAS No.: 477485-41-9
M. Wt: 395.45
InChI Key: RRVRNNCCKBWKOC-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Benzothiazoles are a subclass that includes a benzene ring fused to the thiazole ring . These compounds are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactivity of thiazoles is influenced by the electronic properties of the ring. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Crystal Engineering

The study of "Methyl 2-(carbazol-9-yl)benzoate," a compound with structural similarities, highlights the importance of pressure in crystal engineering. It undergoes a phase transition under high pressure, demonstrating the potential of using physical parameters to induce structural changes in materials with complex molecular arrangements. This insight could be relevant for designing materials with specific crystallographic properties (Russell D. L. Johnstone et al., 2010).

Drug Discovery

In drug discovery, "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives" presents benzo[d]thiazole as a core component in the synthesis of compounds with various bioactivities. This work emphasizes the versatility of benzo[d]thiazole derivatives as building blocks in medicinal chemistry, offering pathways to explore chemical space around potential drug targets (Martina Durcik et al., 2020).

Molecular Aggregation

Research on the effects of molecular aggregation in organic solvents for compounds related to "Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate" illustrates how molecular structure influences aggregation behavior. This has implications for understanding the physical chemistry of similar compounds in various environments, which is critical for applications ranging from material science to pharmaceutical formulations (A. Matwijczuk et al., 2016).

Spectroscopic Studies

Spectroscopic studies of related compounds offer insights into the keto/enol equilibrium and its dependence on solvent polarizability. This knowledge aids in the prediction and manipulation of chemical behavior in different environments, which is valuable for the synthesis and application of benzo[d]thiazole derivatives in chemical sensing and molecular recognition (A. Matwijczuk et al., 2017).

Future Directions

The development of new thiazole derivatives with enhanced biological activities is an active area of research. Future directions may include the design and synthesis of new compounds, in vitro and in vivo testing of their biological activities, and investigation of their mechanisms of action .

Properties

IUPAC Name

methyl 4-[2-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)12-8-6-11(7-9-12)14-10-26-19(21-14)22-16(23)17-20-13-4-2-3-5-15(13)27-17/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRNNCCKBWKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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